4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone

Physicochemical characterization Distillation purification Positional isomer separation

4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone (CAS 898779-48-1) is a polyfunctional benzophenone derivative bearing a 4-bromo-3-fluorophenyl ring A, a bridging carbonyl, and a 3'-(1,3-dioxolan-2-yl)phenyl ring B. Its molecular formula is C16H12BrFO3 with a molecular weight of 351.17 g/mol.

Molecular Formula C16H12BrFO3
Molecular Weight 351.17 g/mol
CAS No. 898779-48-1
Cat. No. B1327967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone
CAS898779-48-1
Molecular FormulaC16H12BrFO3
Molecular Weight351.17 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
InChIInChI=1S/C16H12BrFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
InChIKeyGTSUCDRNQGSBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone (CAS 898779-48-1): Core Structural Identity and Procurement-Relevant Physicochemical Profile


4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone (CAS 898779-48-1) is a polyfunctional benzophenone derivative bearing a 4-bromo-3-fluorophenyl ring A, a bridging carbonyl, and a 3'-(1,3-dioxolan-2-yl)phenyl ring B . Its molecular formula is C16H12BrFO3 with a molecular weight of 351.17 g/mol . The compound integrates three chemically addressable domains—an aryl bromide handle suitable for palladium-catalyzed cross-coupling, a 1,3-dioxolane moiety functioning as a masked aldehyde, and a central ketone available for nucleophilic addition or reduction—within a single small-molecule scaffold . Commercially available at purities of 97–98% from multiple international suppliers, it is principally positioned as a building block for medicinal chemistry, fragment-based drug discovery, and advanced organic synthesis programs .

Why 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone Cannot Be Replaced by Closest Structural Analogs in Multi-Step Synthetic Sequences


Closely related benzophenone analogs sharing the C16H12BrFO3 formula differ only in the positional arrangement of the dioxolane or fluorine substituents, yet these seemingly minor regioisomeric variations produce measurable changes in boiling point, flash point, and electronic configuration that directly impact purification protocols and reaction outcomes . The 3'-dioxolane substitution pattern (meta to the carbonyl) establishes a distinct resonance environment compared to the 4'-isomer (para to the carbonyl), altering the electron density at the benzophenone ketone and consequently modulating its reactivity toward nucleophiles and reducing agents . Furthermore, the absence of the dioxolane moiety in simpler 4-bromo-3-fluorobenzophenone eliminates the latent aldehyde functionality, reducing the scaffold's utility from three orthogonal reactive handles to only two . The quantitative evidence below demonstrates that positional isomerism and functional group count are not interchangeable parameters when reaction reproducibility and downstream synthetic efficiency are critical selection criteria.

Head-to-Head Quantitative Differentiation Evidence for 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone (CAS 898779-48-1) vs. Closest Analogs


Boiling Point Differentiation: 3'-Dioxolane vs. 4'-Dioxolane Positional Isomer

The target compound (3'-dioxolane isomer) exhibits a boiling point of 461.1°C at 760 mmHg, which is 4.7°C higher than the 4'-dioxolane positional isomer (456.4°C at 760 mmHg) where the dioxolane ring is attached para to the carbonyl . This 4.7°C differential, while modest in absolute terms, is sufficient to alter fractional distillation cut points and GC retention times when both isomers may be present as synthetic impurities or intermediates.

Physicochemical characterization Distillation purification Positional isomer separation

Flash Point Differentiation: 3'-Dioxolane vs. 4'-Dioxolane Positional Isomer

The target compound records a flash point of 232.7°C, which is 2.9°C higher than the 4'-dioxolane isomer (229.8°C) . Although both compounds fall within the same general flammability classification band, the directionally higher flash point of the 3'-isomer indicates marginally lower vapor pressure at a given temperature, which may influence solvent selection during high-temperature reactions and long-term storage stability assessments.

Safety handling Thermal stability Transport classification

Boiling Point Differentiation: 3-Fluoro vs. 2-Fluoro Positional Isomer

When the fluorine substituent is moved from the 3-position (target) to the 2-position (ortho to the carbonyl), the boiling point increases substantially from 461.1°C to 477.2°C at 760 mmHg—a difference of 16.1°C . This larger differential, attributable to altered intramolecular hydrogen bonding and dipole moment changes when fluorine is positioned ortho to the carbonyl, enables reliable chromatographic and distillation-based discrimination between these two regioisomers.

Regioisomer separation Chromatographic purification Boiling point ranking

Flash Point Differentiation: 3-Fluoro vs. 2-Fluoro Positional Isomer

The flash point of the target 3-fluoro compound is 232.7°C, compared to 242.4°C for the 2-fluoro isomer—a difference of 9.7°C . The lower flash point of the 3-fluoro isomer relative to the 2-fluoro variant is consistent with the general trend that ortho-fluorine substitution increases thermal stability through intramolecular F···H–C interactions that reduce vapor pressure.

Thermal safety margin Fluorine positional effect Regioisomer hazard profiling

Orthogonal Reactive Handle Count: Three Addressable Domains vs. Two in Non-Dioxolane and Non-Carbonyl Analogs

The target compound presents three chemically orthogonal reactive sites on a single scaffold: (i) a C–Br bond at the 4-position of ring A primed for Suzuki, Sonogashira, or Buchwald–Hartwig cross-coupling; (ii) a 1,3-dioxolane ring at the 3'-position of ring B functioning as a latent aldehyde that can be unmasked under mild acidic conditions; and (iii) a benzophenone carbonyl available for nucleophilic addition, reduction, or reductive amination [1]. In contrast, 4-bromo-3-fluorobenzophenone (CAS 951885-68-0, MW 279.1 g/mol) lacks the dioxolane-protected aldehyde, reducing the reactive handle count to two ; 2-(4-bromo-3-fluorophenyl)-1,3-dioxolane (CAS 940314-56-7, MW 247.06 g/mol) lacks the carbonyl, likewise offering only two handles .

Diversity-oriented synthesis Building block versatility Orthogonal functionalization

Molecular Weight Differentiation Enabling Facile Separation from Non-Dioxolane and Non-Carbonyl Analogs via Size-Exclusion or Crystallization

With a molecular weight of 351.17 g/mol, the target compound is 72.07 g/mol heavier than 4-bromo-3-fluorobenzophenone (MW 279.10 g/mol) and 104.11 g/mol heavier than 2-(4-bromo-3-fluorophenyl)-1,3-dioxolane (MW 247.06 g/mol) [1]. These molecular weight differentials, representing increases of 25.8% and 42.1% respectively, are sufficiently large to enable baseline resolution by size-exclusion chromatography (SEC) and to produce distinct crystallization behavior based on differences in lattice energy and solubility.

Purification efficiency Size-exclusion chromatography Crystallization optimization

Optimal Procurement and Application Scenarios for 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone Based on Verified Differentiation Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Sequential Orthogonal Functionalization

When a synthetic route demands three sequential, non-interfering chemical transformations from a single starting material, the target compound's unique combination of a Suzuki-ready aryl bromide, an acid-labile dioxolane (latent aldehyde), and a reducible ketone provides a demonstrably higher functional handle count than its two-handle analogs [1]. The 3'-dioxolane meta-substitution pattern ensures that the dioxolane does not directly conjugate with the carbonyl, preserving the ketone's electrophilic character for independent reactivity—a feature not available in the 4'-isomer where para-dioxolane can participate in extended conjugation . This scenario directly follows from the orthogonal handle count and regioisomeric differentiation evidence established in Section 3.

Fragment-Based Drug Discovery (FBDD) Requiring Regioisomerically Pure Benzophenone Scaffolds

In fragment-based screening libraries where regioisomeric purity is critical for reproducible target engagement data, the 16.1°C boiling point separation between the 3-fluoro target and the 2-fluoro isomer provides a quantifiable purification advantage [1]. The 4.7°C boiling point differential vs. the 4'-dioxolane isomer similarly supports analytical quality control by GC-MS, enabling procurement specifications that require verified isomeric purity . These physicochemical distinctions, documented in Section 3, translate directly into higher confidence in fragment hit validation.

Industrial Scale-Up Processes Where Thermal Safety Margins Influence Equipment Selection

For pilot-plant and kilo-lab operations where flash point governs the choice of heating equipment and ventilation requirements, the target compound's 232.7°C flash point—2.9°C above the 4'-isomer and 9.7°C below the 2-fluoro isomer—occupies a middle-ground thermal safety profile that may align better with standard industrial heating bath specifications (typically rated to 250°C) [1]. This quantifiable differentiation, derived from the flash point evidence in Section 3, enables process chemists to make data-driven equipment and isomer selections rather than relying on generic benzophenone safety assumptions.

Complex Molecule Synthesis Requiring Late-Stage Aldehyde Unveiling

For synthetic sequences requiring a protected aldehyde that survives multiple synthetic steps before final deprotection, the 1,3-dioxolane moiety on the target compound serves as a robust masked formyl group that is orthogonal to palladium-catalyzed cross-coupling at the bromide site and to various ketone transformations [1]. In contrast, the non-dioxolane analog (4-bromo-3-fluorobenzophenone) lacks this latent functionality entirely, compelling alternative protection strategies that add synthetic steps . This application scenario is a direct consequence of the orthogonal handle count evidence presented in Section 3.

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